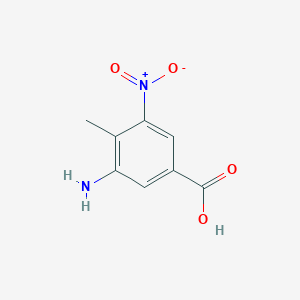

3-Amino-4-methyl-5-nitrobenzoic acid

Description

Contextualizing Aromatic Nitro-Amino Carboxylic Acids in Contemporary Organic Chemistry

Aromatic nitro-amino carboxylic acids are a class of organic compounds characterized by the presence of at least one nitro group (—NO₂), one amino group (—NH₂), and one carboxylic acid group (—COOH) attached to an aromatic ring. These compounds are of significant importance in modern organic chemistry due to the diverse reactivity imparted by their functional groups. numberanalytics.com The nitro group is strongly electron-withdrawing, which influences the electronic properties of the aromatic ring and the acidity of the carboxylic acid. numberanalytics.commdpi.com Conversely, the amino group is electron-donating. This electronic push-pull system, combined with the acidic proton of the carboxylic acid, makes these molecules valuable precursors in a variety of chemical transformations.

The presence of these multiple functional groups allows for selective chemical modifications. For instance, the amino group can be readily diazotized to form diazonium salts, which are versatile intermediates for introducing a wide range of other functional groups. The nitro group can be reduced to an amino group, providing a pathway to diamino derivatives. sci-hub.se The carboxylic acid group can undergo esterification, amidation, or reduction to an alcohol. This multifunctionality makes aromatic nitro-amino carboxylic acids key building blocks in the synthesis of pharmaceuticals, dyes, and functional materials. numberanalytics.comnbinno.com

Significance of 3-Amino-4-methyl-5-nitrobenzoic Acid as a Versatile Chemical Synthon

A synthon is a conceptual unit within a molecule that represents a potential starting material in a retrosynthetic analysis. This compound is a prime example of a versatile chemical synthon due to the distinct reactivity of its substituent groups. The strategic placement of the amino, methyl, and nitro groups around the benzoic acid core allows for regioselective reactions, making it a valuable building block for targeted organic synthesis.

The primary significance of this compound lies in its potential for creating highly substituted, complex molecules. The amino group can act as a nucleophile or be transformed into various other functionalities. The nitro group, being strongly deactivating, can direct further electrophilic substitution and can itself be reduced to an amine, opening up further synthetic possibilities. The carboxylic acid provides a handle for forming amide or ester linkages, which are common in biologically active compounds. The methyl group also influences the reactivity and physical properties of the molecule and any subsequent derivatives.

While specific, extensively documented applications of this compound in multi-step syntheses are not widespread in the literature, its structural analogues are used as intermediates in the synthesis of various important compounds, including pharmaceuticals. nbinno.comresearchgate.net For example, related nitrobenzoic acid derivatives are precursors in the synthesis of anti-inflammatory drugs and dyes. nbinno.com This suggests that this compound holds similar promise as a key intermediate for novel molecular architectures.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 54591-62-7 |

| Molecular Formula | C₈H₈N₂O₄ |

| Molecular Weight | 196.16 g/mol |

| Melting Point | 213-217 °C |

| IUPAC Name | This compound |

This table presents basic physicochemical data for this compound.

Scope and Research Imperatives for this compound Studies

The full potential of this compound remains an area ripe for exploration. The current body of research on this specific isomer is limited, presenting several imperatives for future studies. A primary focus should be on the development and optimization of efficient and scalable synthetic routes to produce this compound with high purity.

Further research is needed to fully characterize its chemical reactivity. Detailed studies on the selective transformation of its functional groups would provide a roadmap for its use in complex syntheses. For instance, exploring the conditions for selective reduction of the nitro group without affecting the carboxylic acid, or the protection-deprotection strategies for the amino group, would be highly valuable.

A significant research imperative is the investigation of this compound as a precursor for novel pharmaceuticals and materials. Given that its isomers, such as 4-amino-3-nitrobenzoic acid, are used in the synthesis of dyes and have been studied for applications in medicinal chemistry, it is plausible that this compound could lead to derivatives with unique biological activities or material properties. nbinno.com Exploring its use in the synthesis of heterocyclic compounds, which are prevalent in many drug scaffolds, could be a particularly fruitful avenue of research. The distinct substitution pattern of this isomer compared to its more studied relatives may lead to derivatives with altered pharmacological profiles or improved characteristics as functional materials.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-amino-4-methyl-5-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O4/c1-4-6(9)2-5(8(11)12)3-7(4)10(13)14/h2-3H,9H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHZXZCIDEFEXPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1[N+](=O)[O-])C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20332592 | |

| Record name | 3-amino-4-methyl-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20332592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54591-62-7 | |

| Record name | 3-amino-4-methyl-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20332592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-4-methyl-5-nitrobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Amino 4 Methyl 5 Nitrobenzoic Acid

Established Synthetic Pathways and Precursor Derivations

The synthesis of 3-Amino-4-methyl-5-nitrobenzoic acid can be approached from different starting materials, each requiring a unique sequence of reactions to install the amino, methyl, nitro, and carboxylic acid functional groups onto the benzene (B151609) ring in the correct orientation.

Synthesis from 4-Methyl-3,5-dinitrobenzoic Acid Derivatives

A plausible synthetic route originates from 4-Methyl-3,5-dinitrobenzoic acid. biosynth.comsigmaaldrich.com This approach hinges on the selective reduction of one of the two nitro groups to an amino group. The two nitro groups are in chemically distinct environments relative to the methyl and carboxylic acid groups, which could potentially allow for regioselective reduction under carefully controlled conditions.

Hypothetical Reaction Pathway:

Step 1: Start with the precursor 4-Methyl-3,5-dinitrobenzoic acid.

Step 2: Introduce a selective reducing agent (e.g., Na₂S, (NH₄)₂Sₓ) that can reduce one nitro group in the presence of the other. The nitro group at position 3 is sterically less hindered and electronically distinct from the one at position 5, which may influence the reaction's selectivity.

This method's success would heavily depend on finding a reagent or catalyst system that can differentiate between the two nitro groups to provide a high yield of the desired mono-amino product.

Approaches via Nitration of Toluene-Based Precursors

A more extensively documented approach involves the nitration of a suitably substituted toluene (B28343) derivative. An effective strategy begins with methyl 4-amino-3-methylbenzoate. researchgate.net In this pathway, the amino group is first protected to control its directing effect and prevent unwanted side reactions during nitration.

The synthesis proceeds in the following steps:

Protection: The amino group of methyl 4-amino-3-methylbenzoate is acylated, for example, using butyryl chloride to form methyl 4-butyrylamino-3-methylbenzoate. This transforms the strongly activating amino group into a moderately activating acylamino group.

Nitration: The protected intermediate is then subjected to nitration. The acylamino group is a powerful ortho-, para-director, and the methyl group is a weaker ortho-, para-director. The powerful ortho-directing effect of the acylamino group guides the incoming nitro group to the position ortho to it (position 5), which is also meta to the methyl group. An improved method involves dropping the reaction solution into 95% fuming nitric acid at a controlled temperature of -10 °C to -5 °C. researchgate.net

Deprotection and Hydrolysis: The final step involves the removal of the acyl protecting group (e.g., via acid or base hydrolysis) and hydrolysis of the methyl ester to yield this compound.

Table 1: Synthetic Pathway via Nitration of a Toluene-Based Precursor

| Step | Starting Material | Reagents | Intermediate/Product | Reported Yield |

|---|---|---|---|---|

| 1 | Methyl 4-amino-3-methylbenzoate | Butyryl chloride, Chloroform | Methyl 4-butyrylamino-3-methylbenzoate | - |

| 2 | Methyl 4-butyrylamino-3-methylbenzoate | 95% Fuming Nitric Acid | Methyl 4-butyrylamino-3-methyl-5-nitrobenzoate | - |

| 3 | Methyl 4-butyrylamino-3-methyl-5-nitrobenzoate | Acid/Base Hydrolysis | This compound | 88% (overall) researchgate.net |

Oxidative Methods in this compound Synthesis

Oxidative methods provide another synthetic avenue, typically by converting a methyl group on a pre-functionalized benzene ring into a carboxylic acid. For instance, a precursor such as 3-amino-4,5-dimethylnitrobenzene could theoretically be oxidized to form the target molecule.

A relevant industrial process is the oxidation of 2,4-dimethyl-nitrobenzene to produce 3-methyl-4-nitrobenzoic acid using diluted nitric acid as the oxidant. google.com This method is highlighted as a cleaner alternative to traditional heavy-metal oxidants like potassium permanganate (B83412) or potassium dichromate. google.com The reaction involves heating the raw material with nitric acid under controlled temperature and pressure. google.com

Applying this principle, a hypothetical synthesis for this compound would involve:

Starting Material: A toluene derivative with the amino and nitro groups already in place, such as 5-Amino-4-methyl-3-nitrotoluene.

Oxidation: Selective oxidation of the methyl group at position 1 to a carboxylic acid using an oxidizing agent like nitric acid or potassium permanganate. The challenge lies in performing this oxidation without affecting the other methyl group or the amino group.

Mechanistic Investigations of Synthesis Reactions

The key reactions in the synthesis of this compound are governed by well-understood organic reaction mechanisms.

Nitration: The nitration of an aromatic ring, as described in section 2.1.2, is a classic electrophilic aromatic substitution (EAS) reaction. The mechanism involves the generation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of nitric acid and a stronger acid, typically sulfuric acid. orgsyn.org The nitronium ion is then attacked by the electron-rich aromatic ring. The regioselectivity is dictated by the existing substituents. In the case of methyl 4-butyrylamino-3-methylbenzoate, the strongly activating and ortho-directing acylamino group at position 4 primarily directs the incoming nitronium ion to position 5.

Nitro Group Reduction: The selective reduction of a nitro group (section 2.1.1) often proceeds via a series of intermediates. When using metals like iron in acidic media, the mechanism involves single electron transfers from the metal to the nitro group, followed by protonation steps. google.com Intermediates such as nitroso and hydroxylamino species are formed before the final amino group is obtained. The selectivity in dinitro compounds arises from differences in the electronic and steric environment of the two nitro groups.

Optimization Strategies for Reaction Efficiency and Selectivity

Optimizing reaction conditions is critical for maximizing yield and purity while minimizing costs and reaction time. Studies on related nitration processes offer insights into effective strategies. For the synthesis of 2-amino-5-chloro-4-methylbenzenesulfonic acid, optimization of the nitration step led to a significant increase in yield from 65.7% to 91%. researchgate.net

Key parameters that can be adjusted include:

Temperature: Lowering the reaction temperature, for instance to -5 °C, can enhance selectivity and prevent over-nitration or degradation of starting materials. researchgate.net

Reactant Ratios: The molar ratio of the nitrating agent (e.g., fuming nitric acid) to the substrate is crucial. Using a slight excess of the nitrating agent can drive the reaction to completion, but a large excess can lead to side products. researchgate.net

Reaction Time: Monitoring the reaction progress allows for the determination of the optimal time to ensure complete conversion without product degradation. A reaction time of 3 hours was found to be optimal in a related nitration process. researchgate.net

Table 2: Parameters for Nitration Process Optimization (Based on an analogous reaction)

| Parameter | Condition | Rationale |

|---|---|---|

| Temperature | -5 °C researchgate.net | Increases selectivity, minimizes side reactions. |

| Nitrating Agent Ratio | 1.05 molar equivalent researchgate.net | Ensures complete reaction without significant excess. |

| Reaction Time | 3 hours researchgate.net | Sufficient for reaction completion, avoids product degradation. |

| Acid Concentration | Fuming Sulfuric/Nitric Acid researchgate.net | Provides a strong nitrating medium for efficient reaction. |

Green Chemistry Principles and Sustainable Synthesis Protocols

Applying green chemistry principles to the synthesis of this compound can reduce its environmental impact. Key strategies include:

Replacing Hazardous Reagents: A notable improvement is the substitution of costly and toxic heavy-metal oxidants (e.g., KMnO₄, K₂Cr₂O₇) with more environmentally benign alternatives. The use of diluted nitric acid as an oxidant, which can be recycled, significantly improves the cleanliness of the synthesis. google.com

Atom Economy: Choosing reactions that incorporate a high proportion of the starting materials into the final product, such as addition and rearrangement reactions, is preferred.

Use of Safer Solvents: Whenever possible, hazardous organic solvents should be replaced with safer alternatives like water, ethanol (B145695), or in some cases, performing the reaction neat (without a solvent).

Energy Efficiency: Optimizing reactions to run at lower temperatures and pressures reduces energy consumption. The development of efficient catalysts can facilitate reactions under milder conditions. researchgate.net

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. For instance, using a phase transfer catalyst can improve reaction rates and efficiency in multiphasic systems. google.com The reduction of nitro groups using catalytic hydrogenation is another green alternative to metal-acid systems.

By integrating these principles, the synthesis of this compound can be made more sustainable and economically viable for larger-scale production.

Catalytic Methodologies in the Preparation of this compound

The synthesis of this compound through catalytic methods predominantly involves the selective reduction of a dinitro precursor, namely 4-methyl-3,5-dinitrobenzoic acid. This approach is favored due to the accessibility of the dinitro starting material and the efficiency of catalytic hydrogenation in selectively reducing one nitro group while leaving the other intact. The challenge in this synthesis lies in achieving high selectivity for the desired mono-amino product, as over-reduction can lead to the formation of the corresponding diamino compound.

A variety of catalytic systems have been explored for the selective reduction of dinitroaromatic compounds, which are applicable to the synthesis of this compound. These methodologies typically employ heterogeneous catalysts containing platinum, palladium, or iron, each exhibiting distinct advantages in terms of activity and selectivity.

Platinum-Based Catalysts

Platinum catalysts, particularly platinum on carbon (Pt/C), are widely recognized for their efficacy in the hydrogenation of nitroarenes. silicycle.comrsc.org For the selective reduction of 4-methyl-3,5-dinitrobenzoic acid, a sulfided platinum catalyst has shown considerable promise in analogous reactions involving the reduction of nitro groups in the presence of other reducible functionalities. nih.gov The use of such modified catalysts can enhance selectivity by poisoning the more active sites on the catalyst surface, thereby preventing over-reduction. rsc.org

Key parameters influencing the selectivity of platinum-catalyzed reductions include temperature, pressure, and catalyst loading. Mild reaction conditions, such as low hydrogen pressure and ambient temperature, are generally preferred to favor the formation of the mono-amino product. silicycle.comnih.gov

Palladium-Based Catalysts

Palladium on carbon (Pd/C) is another cornerstone catalyst for nitro group reductions. commonorganicchemistry.comnih.gov In the context of selective reduction, the activity of Pd/C can be modulated to achieve the desired outcome. Transfer hydrogenation, utilizing hydrogen donors like ammonium (B1175870) formate (B1220265) or hydrazine (B178648) hydrate (B1144303) in the presence of Pd/C, has been shown to be a highly efficient method for the selective reduction of dinitroarenes. researchgate.net This method often provides excellent yields and selectivity under mild conditions.

The choice of solvent and the use of additives can also play a crucial role. For instance, palladium-catalyzed reductions using silane (B1218182) reagents have demonstrated high functional group tolerance, which is advantageous when dealing with multifunctional molecules like substituted benzoic acids. msu.edu

Iron-Based Catalysts

Iron-based catalysts have emerged as a cost-effective and environmentally benign alternative to precious metal catalysts for nitroarene reductions. rsc.orgrsc.orgnih.gov Both homogeneous and heterogeneous iron catalysts have been developed that exhibit high selectivity for the reduction of one nitro group in dinitro compounds. nih.govnih.gov Iron-catalyzed transfer hydrogenation, often using formic acid or alcohols as the hydrogen source, has proven effective for a broad range of substrates. nih.govacs.org

The high chemoselectivity of iron catalysts can be attributed to their unique electronic properties, which can be tuned by the choice of ligands and support materials. rsc.org This makes them particularly suitable for the selective synthesis of complex anilines from dinitro precursors.

Table 1: Overview of Catalytic Systems for Selective Nitro Group Reduction

| Catalyst System | Hydrogen Source | Typical Substrate | Key Findings | Reference(s) |

| Sulfided Platinum | H₂ | Dinitroaromatics with heteroaryl halides | High chemoselectivity with minimal dehalogenation. | nih.gov |

| Palladium on Carbon (Pd/C) | Hydrazine Hydrate | Dinitroarenes | Efficient and selective reduction to nitroanilines. | researchgate.net |

| Iron(II) Halide with Phosphine (B1218219) Ligands | Organosilanes | Aromatic Nitro Compounds | High selectivity with tolerance for various functional groups. | rsc.org |

| Platinum on Carbon (Pt/C) | H₂ | Functionalized Nitroarenes | Effective under mild conditions (room temperature, 1 bar H₂). | silicycle.com |

| Palladium on Carbon (Pd/C) | Ammonium Formate | Aromatic Nitro Compounds | Recyclable catalyst with high yields of anilines. | researchgate.net |

The selection of the most appropriate catalytic methodology for the synthesis of this compound depends on several factors, including the desired yield, selectivity, cost, and environmental impact. The research indicates that modified platinum and palladium catalysts, as well as emerging iron-based systems, offer promising routes to this valuable chemical intermediate.

Chemical Reactivity and Advanced Derivatization Studies of 3 Amino 4 Methyl 5 Nitrobenzoic Acid

Reactions Involving the Aromatic Amino Group

The amino group in 3-Amino-4-methyl-5-nitrobenzoic acid is a primary nucleophilic center and a key handle for a variety of chemical transformations, including acylation, condensation, and diazotization reactions.

The amino group of this compound readily undergoes acylation with various acylating agents, such as acid chlorides and anhydrides, to form the corresponding amides. This reaction is fundamental for introducing a wide range of functional groups and for protecting the amine during subsequent reactions. For instance, the related compound 4-methylamino-3-nitrobenzoic acid can be converted to its acid chloride using thionyl chloride, which then reacts with an amine to yield the final amide. google.com This two-step sequence, involving initial activation of the carboxylic acid followed by reaction with an amine, is a common strategy. Alternatively, direct acylation of the amino group can be achieved.

These amide formation reactions are typically high-yielding and proceed under mild conditions. The choice of solvent and base is crucial for optimizing the reaction rate and minimizing side products.

Table 1: Examples of Acylation and Amide Formation Reactions

| Reactant 1 | Reactant 2 | Product | Catalyst/Reagent | Application |

|---|---|---|---|---|

| 4-Methylamino-3-nitrobenzoic acid | Thionyl Chloride, then Methylamine | N-Methyl-4-(methylamino)-3-nitrobenzamide | Dichloromethane, DMF (cat.) | Synthesis of complex amides google.com |

| 3-Amino-4-methyl-5-aminosulfonylbenzoic acid | 3-Nitrobenzoyl chloride | 3-Amino-4-methyl-5-((3-nitrobenzoyl)amino)benzenesulfonic acid | Not specified | Synthesis of sulfonamide derivatives nih.gov |

This table presents representative examples of amide formation reactions applicable to aminobenzoic acid derivatives.

The structure of this compound is a precursor to ortho-diamino systems, which are pivotal in the synthesis of various heterocyclic compounds. Following the selective reduction of the nitro group to a second amino group (forming 3,5-diamino-4-methylbenzoic acid), the resulting ortho-diamine can undergo condensation reactions with 1,2-dicarbonyl compounds or their equivalents to form fused heterocyclic rings.

A prominent example is the synthesis of quinoxalines, which are known for a broad spectrum of biological activities. nih.govmdpi.com The condensation of an o-phenylenediamine (B120857) derivative with an α-diketone, such as benzil, in a suitable solvent like ethanol (B145695), leads directly to the formation of the quinoxaline (B1680401) ring system. mdpi.com Similarly, reaction with α-keto esters like ethyl pyruvate (B1213749) can yield hydroxyquinoxalines. nih.gov

Another significant application is the synthesis of benzodiazepines, a class of compounds with important pharmacological properties. nih.gov The reaction of o-phenylenediamine derivatives with β-ketoesters or through multi-component reactions can yield 1,5-benzodiazepine structures. nih.govrsc.org

Table 2: Heterocyclic Annulation Reactions via the Corresponding Diamine

| Diamine Precursor | Reagent | Heterocyclic Product | Reaction Type |

|---|---|---|---|

| 3,5-Diamino-4-methylbenzoic acid | α-Diketone (e.g., Benzil) | Quinoxaline derivative | Paal-Knorr Condensation mdpi.com |

| 3,5-Diamino-4-methylbenzoic acid | α-Keto Ester (e.g., Ethyl Pyruvate) | Hydroxyquinoxaline derivative | Condensation nih.gov |

This table illustrates potential heterocyclic syntheses starting from the diamino derivative of the title compound.

The primary aromatic amino group can be converted into a diazonium salt (Ar-N₂⁺) by treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like HCl at low temperatures (0–5 °C). This diazonium intermediate is highly versatile because the diazonio group is an excellent leaving group (N₂) and can be replaced by a wide array of nucleophiles.

These displacement reactions, particularly those catalyzed by copper(I) salts, are known as Sandmeyer reactions. They provide a powerful method for introducing functionalities that are otherwise difficult to install on an aromatic ring. For example, treatment of the diazonium salt with CuCl, CuBr, or CuCN yields the corresponding aryl chloride, aryl bromide, or aryl nitrile, respectively. Furthermore, heating the diazonium salt in an acidic aqueous solution introduces a hydroxyl group, converting the amine into a phenol.

Table 3: Representative Diazotization and Sandmeyer Reactions

| Starting Material | Reagent(s) | Product Functional Group | Reaction Name |

|---|---|---|---|

| Aryl Diazonium Salt | Copper(I) Chloride (CuCl) | -Cl (Chloro) | Sandmeyer Reaction |

| Aryl Diazonium Salt | Copper(I) Bromide (CuBr) | -Br (Bromo) | Sandmeyer Reaction |

| Aryl Diazonium Salt | Copper(I) Cyanide (CuCN) | -CN (Cyano) | Sandmeyer Reaction |

| Aryl Diazonium Salt | H₂O, H⁺, Heat | -OH (Hydroxy) | Hydrolysis |

| Aryl Diazonium Salt | HBF₄, Heat | -F (Fluoro) | Schiemann Reaction |

This table summarizes common transformations of diazonium salts applicable to this compound.

The amino group of this compound can act as a nucleophile in cross-coupling reactions to form new carbon-nitrogen bonds. The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a premier method for synthesizing aryl amines from aryl halides or triflates. wikipedia.orgorganic-chemistry.org In this context, this compound would serve as the amine coupling partner, reacting with an aryl halide in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. This reaction is valued for its broad substrate scope and tolerance of various functional groups. wikipedia.org

An older, yet still relevant, method is the Ullmann condensation, which uses a copper catalyst, often at higher temperatures, to couple an amine with an aryl halide. wikipedia.org The Goldberg reaction, a variation of the Ullmann condensation, is specifically used for C-N bond formation and can be an alternative to the Buchwald-Hartwig amination. wikipedia.org These reactions significantly expand the synthetic utility of this compound, allowing it to be incorporated into more complex molecular architectures.

Reactions Involving the Nitro Group

The nitro group is a strong deactivating and meta-directing group, but its most significant utility in synthesis often comes from its reduction to an amino group.

The selective reduction of the nitro group in this compound to an amine, yielding 3,5-diamino-4-methylbenzoic acid, is a crucial transformation. This must be done without affecting the carboxylic acid group or causing other side reactions. A variety of methods have been developed for the selective reduction of aromatic nitro compounds in the presence of other reducible functionalities.

One effective method involves the use of reduced iron powder in the presence of a proton acid. A patent describes the reduction of the related 3-methyl-4-nitrobenzoic acid with this system to achieve a product yield of over 90%, highlighting its efficiency and suitability for industrial-scale production. google.com Other common reagents include tin(II) chloride (SnCl₂) in hydrochloric acid or catalytic hydrogenation using catalysts like palladium on carbon (Pd/C). However, for substrates with multiple sensitive groups, milder and more selective reagents are often preferred.

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a critical reaction pathway for aromatic compounds, typically requiring the presence of strong electron-withdrawing groups positioned ortho or para to a suitable leaving group. wikipedia.orglibretexts.org In the case of this compound, the benzene (B151609) ring is highly substituted, influencing its reactivity. The nitro group (NO₂) at the C5 position is a powerful electron-withdrawing group, which is essential for activating the ring towards nucleophilic attack. wikipedia.org This activation is achieved by stabilizing the negatively charged intermediate, known as a Meisenheimer complex, which forms during the reaction. wikipedia.org

However, the molecule lacks a conventional leaving group, such as a halide. SNAr reactions on this substrate would likely involve the displacement of one of the existing functional groups or occur under conditions that promote such a departure. The presence of the amino (NH₂) group at C3 and the methyl (CH₃) group at C4, both being electron-donating groups, generally deactivates the ring for nucleophilic substitution. chemistrysteps.com This creates a competitive electronic environment. Studies on substituted nitroanilines have shown that a competition between nucleophilic and electrophilic aromatic substitution can occur. researchgate.net

For this compound, an SNAr reaction is most plausible if a nucleophile attacks a position activated by the nitro group. The nitro group strongly activates the ortho (C4, C6) and para (C2) positions relative to itself. However, these positions are already occupied. Therefore, a direct SNAr reaction on the unsubstituted carbons is unlikely. The reaction would more likely proceed if one of the substituents, particularly the nitro group itself or potentially the carboxylic acid under specific conditions, could function as a leaving group, a scenario that is generally less common than halide displacement. The reactivity is a delicate balance between the activating effect of the nitro group and the deactivating influence of the amino and methyl groups.

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for derivatization, enabling the synthesis of esters, amides, and other related compounds.

Esterification and Amide Bond Formation

The carboxylic acid functional group of this compound readily undergoes esterification and amide bond formation, which are fundamental transformations in organic synthesis. oup.com

Esterification: The most common method for converting carboxylic acids to esters is the Fischer esterification. This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol. For instance, the esterification of related nitrobenzoic acids is well-documented. A typical procedure involves reacting the acid with an alcohol like methanol (B129727) or ethanol in the presence of a strong acid catalyst such as sulfuric acid (H₂SO₄). nih.govncert.nic.in The reaction is an equilibrium process, and excess alcohol is often used to drive it towards the product.

Amide Bond Formation: The synthesis of amides from the carboxylic acid moiety is another crucial transformation. This generally requires activating the carboxylic acid to make it more susceptible to nucleophilic attack by an amine. Common methods involve converting the carboxylic acid to a more reactive species like an acyl chloride or using coupling agents. For example, treatment with thionyl chloride (SOCl₂) would convert the carboxylic acid to the corresponding acyl chloride, which then reacts readily with a primary or secondary amine to form the amide bond. researchgate.net Modern amidation protocols utilize a wide variety of coupling agents that facilitate the reaction under milder conditions. researchgate.net

| Reaction Type | Reagents & Conditions | Product Type | Reference |

|---|---|---|---|

| Fischer Esterification | Alcohol (e.g., Methanol), conc. H₂SO₄, Heat | Methyl Ester | nih.gov |

| Amide Formation (via Acyl Chloride) | 1. SOCl₂ 2. Amine (R-NH₂) | N-Substituted Amide | researchgate.net |

| Amide Formation (Coupling Agent) | Amine (R-NH₂), Coupling Agent (e.g., DCC, EDC) | N-Substituted Amide | researchgate.net |

Decarboxylation Studies

Decarboxylation is the removal of a carboxyl group, releasing carbon dioxide. The stability of the resulting carbanion intermediate is a key factor in the ease of this reaction. For substituted benzoic acids, the electronic nature of the substituents significantly influences the reaction rate and mechanism.

Studies on the thermal decarboxylation of isomeric nitrobenzoic acids have shown that the reaction mechanism depends on the position of the nitro group. nih.gov For meta- and para-nitrobenzoic acids, the reaction proceeds via a unimolecular Sₑ1 mechanism. nih.gov In contrast, ortho-nitrobenzoic acid is thought to decarboxylate via an Sₑ2 mechanism, which is acid-catalyzed, due to the steric and electronic interaction of the ortho-nitro group with the carboxylic acid. nih.gov

For this compound, the carboxylic acid is at C1, and the nitro group is at C5 (meta). Based on studies of m-nitrobenzoic acid, a unimolecular decarboxylation pathway can be anticipated. nih.gov However, the presence of the ortho-amino group (at C3 relative to the leaving COOH) could also influence the mechanism. Research on other ortho-substituted benzoic acids, such as 2-aminobenzoic acid, indicates they can follow a direct decarboxylation mechanism, sometimes involving a keto-like intermediate if the ortho group can participate in the transition state. youtube.com Therefore, the decarboxylation of this compound would be a complex process, influenced by the meta-nitro group favoring an Sₑ1 pathway and the ortho-amino group potentially enabling an alternative mechanism.

Electrophilic Aromatic Substitution on the Benzene Ring

The existing substituents on the benzene ring of this compound govern the feasibility and regioselectivity of any further electrophilic aromatic substitution (EAS) reactions. The ring possesses two activating groups (amino at C3, methyl at C4) and two deactivating groups (nitro at C5, carboxylic acid at C1). chemistrysteps.combldpharm.com The amino group is a powerful ortho-, para-director, as is the methyl group. The nitro and carboxylic acid groups are strong deactivators and meta-directors. bldpharm.com

Further Nitration and Halogenation Studies

The two unsubstituted positions on the ring are C2 and C6. The directing effects of the four existing groups on these positions are as follows:

Position C2: This position is ortho to the activating methyl group and meta to the activating amino group. It is also ortho to the deactivating carboxylic acid group and meta to the deactivating nitro group.

Position C6: This position is ortho to the activating amino group and meta to the activating methyl group. It is also para to the deactivating nitro group and ortho to the deactivating carboxylic acid group.

The powerful activating ortho-, para-directing amino and methyl groups will exert the strongest influence, making further substitution challenging but possible. The most likely position for electrophilic attack is C6, which is ortho to the strongly activating amino group and meta to the methyl group. Position C2 is also a potential site. However, the cumulative deactivating effect of the nitro and carboxyl groups will necessitate harsh reaction conditions.

Nitration: Further nitration would require forcing conditions, such as using fuming nitric acid and sulfuric acid. wikipedia.org The incoming nitro group would likely be directed to the C6 position, guided by the powerful amino director.

Halogenation: Halogenation, for example with bromine (Br₂) and a Lewis acid catalyst like FeBr₃, would follow similar regiochemical principles. The bromine atom would be expected to substitute at the most activated available position, primarily C6.

| Reaction | Reagents | Predicted Major Product | Reference |

|---|---|---|---|

| Nitration | conc. HNO₃, conc. H₂SO₄ | 3-Amino-4-methyl-5,6-dinitrobenzoic acid | wikipedia.org |

| Bromination | Br₂, FeBr₃ | 6-Bromo-3-amino-4-methyl-5-nitrobenzoic acid |

Multicomponent Reactions (MCRs) Incorporating this compound

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. nih.govmdpi.com The structure of this compound, possessing both an amine and a carboxylic acid functionality, makes it an ideal candidate for participation in several types of MCRs, particularly those based on isocyanides.

Ugi Reaction: The Ugi four-component reaction (U-4CR) classically involves an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide. nih.gov this compound could act as the bifunctional component, providing both the amine and carboxylic acid inputs. This is analogous to the use of α-amino acids in Ugi-like 5-center-4-component reactions, which lead to the formation of complex peptide-like structures. nih.govwikipedia.org When reacted with an aldehyde/ketone and an isocyanide, it could potentially lead to the formation of novel heterocyclic systems or polymeric structures.

Passerini Reaction: The Passerini three-component reaction (P-3CR) combines an aldehyde or ketone, a carboxylic acid, and an isocyanide to yield an α-acyloxy amide. organic-chemistry.org In this context, this compound could serve as the carboxylic acid component. The resulting Passerini product would contain a free amino group, which could be used for subsequent derivatization, making it a valuable building block in combinatorial chemistry and drug discovery. organic-chemistry.org

The participation of this molecule in MCRs opens a pathway to rapidly generate molecular diversity and synthesize complex scaffolds from simple starting materials.

Ugi and Passerini Reactions

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. The Ugi and Passerini reactions are prominent examples of isocyanide-based MCRs. Given that this compound possesses both an amine and a carboxylic acid group, it can participate in these reactions in unique ways, potentially leading to the formation of diverse heterocyclic scaffolds. nih.govmdpi.com

The Ugi four-component reaction (U-4CR) typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. nih.gov When this compound is used, it can serve as both the amine and the carboxylic acid component, leading to a Ugi 5-center-4-component (U-5C-4CR) reaction. mdpi.com This would involve the reaction of the amino group with an aldehyde to form a Schiff base, which then reacts with an isocyanide and the intramolecular carboxylic acid group. This process can lead to the formation of complex peptidomimetic structures and has been widely used in the synthesis of various nitrogen-containing heterocycles. mdpi.comresearchgate.net The reaction is often carried out in polar solvents like methanol and can proceed rapidly. nih.gov

The Passerini three-component reaction , on the other hand, involves an aldehyde (or ketone), a carboxylic acid, and an isocyanide to form an α-acyloxy amide. nih.gov While this compound could theoretically provide the carboxylic acid component, its amino group could lead to competing Ugi-type reactions. However, by carefully selecting the reaction conditions and protecting the amino group if necessary, the Passerini reaction could be employed to generate α-acyloxy amides derived from this scaffold. Mechanochemical activation has been shown to be an efficient and environmentally friendly method for conducting Passerini reactions, often leading to high yields in short reaction times. nih.gov

The following table illustrates a hypothetical Ugi reaction involving this compound, showcasing the potential for creating diverse products by varying the aldehyde and isocyanide components.

| Aldehyde | Isocyanide | Potential Product Structure |

| Benzaldehyde | tert-Butyl isocyanide | N-(1-(tert-butylcarbamoyl)-2-phenylethyl)-3-amino-4-methyl-5-nitrobenzamide |

| Isobutyraldehyde | Cyclohexyl isocyanide | N-(1-(cyclohexylcarbamoyl)-2-methylpropyl)-3-amino-4-methyl-5-nitrobenzamide |

| Formaldehyde | Benzyl isocyanide | N-(benzylcarbamoylmethyl)-3-amino-4-methyl-5-nitrobenzamide |

This table is illustrative and based on the general principles of the Ugi reaction.

Cross-Coupling Reactions Utilizing this compound

Cross-coupling reactions are fundamental transformations in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The amino group on this compound makes it a suitable candidate for N-arylation reactions.

Chan-Lam Coupling Reaction

The Chan-Lam coupling is a copper-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an amine and a boronic acid. wikipedia.org This reaction is advantageous as it can be carried out in the presence of air and at room temperature. wikipedia.org The amino group of this compound can act as the nucleophilic partner, reacting with various aryl boronic acids to yield N-arylated derivatives. The presence of the electron-withdrawing nitro group on the aromatic ring can influence the reactivity of the amino group. Studies on the Chan-Lam coupling of nitro-substituted azoles with arylboronic acids have shown that the reaction proceeds efficiently, suggesting that this compound would be a viable substrate. nih.gov

Typical conditions for a Chan-Lam coupling involve a copper(II) salt, such as copper(II) acetate, a base, and a suitable solvent. The reaction tolerates a wide range of functional groups on the aryl boronic acid, allowing for the synthesis of a diverse library of N-aryl derivatives of this compound. organic-chemistry.org

Below is a table outlining potential Chan-Lam coupling reactions of this compound with various arylboronic acids.

| Arylboronic Acid | Catalyst | Base | Potential Product |

| Phenylboronic acid | Cu(OAc)₂ | Pyridine | 3-(Phenylamino)-4-methyl-5-nitrobenzoic acid |

| 4-Methoxyphenylboronic acid | Cu(OAc)₂ | Triethylamine | 3-((4-Methoxyphenyl)amino)-4-methyl-5-nitrobenzoic acid |

| 3-Chlorophenylboronic acid | Cu(OAc)₂ | K₂CO₃ | 3-((3-Chlorophenyl)amino)-4-methyl-5-nitrobenzoic acid |

This table is illustrative and based on the general principles of the Chan-Lam coupling reaction.

Investigations of Other Named Reactions

The reactivity of this compound extends to several other important named reactions, enabling further derivatization and functionalization of this scaffold.

Hunsdiecker-Borodin Reaction : This reaction involves the conversion of the silver salt of a carboxylic acid to an organic halide via reaction with a halogen. wikipedia.org It is a decarboxylative halogenation process. The Hunsdiecker reaction is known to be effective for aromatic carboxylic acids, particularly those bearing electron-withdrawing groups. acs.org Therefore, the silver salt of this compound is expected to undergo this reaction to produce the corresponding aryl halide. For instance, reaction with bromine would yield 5-bromo-2-methyl-3-nitroaniline. The reaction is believed to proceed through a radical mechanism. wikipedia.org

Arndt-Eistert Homologation : This is a well-established method for the one-carbon homologation of carboxylic acids. wikipedia.org The reaction sequence involves the conversion of the carboxylic acid to its acid chloride, followed by reaction with diazomethane (B1218177) to form a diazoketone. Subsequent Wolff rearrangement of the diazoketone in the presence of a nucleophile (such as water, an alcohol, or an amine) yields the homologated product. organic-chemistry.org This reaction is widely used for the synthesis of β-amino acids from α-amino acids. wikipedia.org Applying this to this compound would first require protection of the amino group, followed by the standard Arndt-Eistert sequence to yield 2-(3-amino-4-methyl-5-nitrophenyl)acetic acid or its corresponding esters or amides. nrochemistry.com

Schmidt Reaction : The Schmidt reaction provides a method for the conversion of carboxylic acids to amines with the loss of one carbon atom. wikipedia.org The reaction involves treating the carboxylic acid with hydrazoic acid in the presence of a strong acid catalyst. libretexts.org The mechanism proceeds through an acyl azide (B81097) intermediate, which undergoes a rearrangement similar to the Curtius rearrangement, ultimately yielding an amine after hydrolysis of an isocyanate intermediate. wikipedia.org Subjecting this compound to the Schmidt reaction would be expected to result in decarboxylation and the formation of 2-methyl-3,5-dinitroaniline, assuming the amino group is appropriately protected or that the reaction conditions can be controlled to favor reaction at the carboxylic acid. The reaction's utility extends to the synthesis of hindered amines and amides. libretexts.org

The following table summarizes the expected transformations of this compound in these named reactions.

| Reaction | Reagents | Expected Product |

| Hunsdiecker-Borodin | 1. AgNO₃ 2. Br₂ | 5-Bromo-2-methyl-3-nitroaniline |

| Arndt-Eistert Homologation | 1. SOCl₂ 2. CH₂N₂ 3. Ag₂O, H₂O | 2-(3-Amino-4-methyl-5-nitrophenyl)acetic acid |

| Schmidt Reaction | HN₃, H₂SO₄ | 2-Methyl-3,5-dinitroaniline |

This table is illustrative and based on the general principles of the respective named reactions. The amino group may require protection for some of these transformations.

Advanced Spectroscopic and Structural Characterization of 3 Amino 4 Methyl 5 Nitrobenzoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining the precise structure of an organic molecule by mapping the chemical environments of its hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei.

For 3-Amino-4-methyl-5-nitrobenzoic acid, the ¹H NMR spectrum is expected to show distinct signals corresponding to each unique proton. The aromatic region would feature two singlets for the protons at positions 2 and 6 of the benzene (B151609) ring, as they are not adjacent to other protons. The methyl group protons would appear as a sharp singlet, typically in the upfield region around 2.2–2.5 ppm. The amino group protons would likely present as a broad singlet, and the carboxylic acid proton would appear as a broad singlet at a significantly downfield chemical shift, often above 10 ppm.

The ¹³C NMR spectrum would complement this by showing eight distinct signals, one for each carbon atom in the unique electronic environments created by the substituent groups. The carbonyl carbon of the carboxylic acid would be the most downfield signal, typically appearing between 165 and 185 ppm.

While specific experimental data for this compound is scarce, data for the related isomer, 4-amino-3-nitrobenzoic acid methyl ester , shows aromatic protons in the range of 7.97 ppm, illustrating the deshielding effects of the nitro and carbonyl groups. bond.edu.au

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Note: This table is predictive, based on standard chemical shift values and analysis of related structures. Actual experimental values may vary.

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| -CH₃ | ~2.3 | ~20 |

| Ar-H (Position 2) | ~8.0 | ~120 |

| Ar-H (Position 6) | ~7.8 | ~118 |

| -NH₂ | ~5.0 (broad) | - |

| -COOH | >10.0 (broad) | ~168 |

| Ar-C (C1) | - | ~132 |

| Ar-C (C2) | - | ~120 |

| Ar-C (C3, C-NH₂) | - | ~148 |

| Ar-C (C4, C-CH₃) | - | ~130 |

| Ar-C (C5, C-NO₂) | - | ~140 |

| Ar-C (C6) | - | ~118 |

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule.

The IR spectrum of this compound is expected to display characteristic absorption bands. The O-H stretch of the carboxylic acid would appear as a very broad band from 2500 to 3300 cm⁻¹. The N-H stretching of the primary amine would be visible as two sharp peaks around 3300–3500 cm⁻¹. The C=O stretch of the carboxylic acid would produce a strong, sharp absorption band around 1700 cm⁻¹. Asymmetric and symmetric stretching vibrations of the nitro group are expected near 1550 cm⁻¹ and 1350 cm⁻¹, respectively.

Raman spectroscopy, which is particularly sensitive to non-polar bonds, would effectively complement the IR data, providing clearer signals for the aromatic ring C-C vibrations and the symmetric stretch of the nitro group. For the related compound 4-methyl-3-nitrobenzoic acid , FTIR spectra have been recorded and analyzed, showing the expected strong bands for the nitro and carboxylic acid groups. researchgate.net

Table 2: Predicted Vibrational Frequencies for this compound Note: This table is predictive. Actual experimental values may vary.

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 3300–2500 (broad) | Weak |

| Amino | N-H symmetric/asymmetric stretch | 3500–3300 (two bands) | Moderate |

| Carboxylic Acid | C=O stretch | 1710–1680 (strong) | Moderate |

| Aromatic Ring | C=C stretch | 1600–1450 (multiple bands) | Strong |

| Nitro | N=O asymmetric stretch | 1560–1530 (strong) | Moderate |

| Nitro | N=O symmetric stretch | 1360–1330 (strong) | Strong |

| Methyl | C-H stretch | 2980–2870 | Moderate |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is the definitive method for determining the elemental composition of a compound by measuring its mass-to-charge ratio to a very high degree of accuracy. For this compound, with the molecular formula C₈H₈N₂O₄, the exact mass can be calculated.

HRMS analysis would confirm this composition by providing an experimental mass value that matches the theoretical value to within a few parts per million (ppm). This technique is crucial for distinguishing between isomers, which have the same nominal mass but different exact masses if their elemental formulas differ. For its isomer, 4-Amino-3-methyl-5-nitrobenzoic acid , the computed exact mass is 196.04840674 Da, which corresponds to the shared molecular formula C₈H₈N₂O₄. nih.gov

Table 3: Molecular Formula and Mass Data for this compound

| Parameter | Value |

| Molecular Formula | C₈H₈N₂O₄ |

| Nominal Mass | 196 g/mol |

| Monoisotopic (Exact) Mass | 196.04841 Da |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing insights into its electronic structure and extent of conjugation. The aromatic ring and its substituents in this compound constitute a conjugated system.

The spectrum is expected to show strong absorptions corresponding to π → π* transitions associated with the benzene ring, with absorption maxima influenced by the electron-donating amino group and the electron-withdrawing nitro and carboxyl groups. Weaker n → π* transitions, originating from the lone pair electrons on the oxygen atoms of the nitro and carbonyl groups and the nitrogen of the amino group, are also anticipated, likely appearing as shoulders on the main absorption bands. The solvent used for analysis can significantly shift the absorption maxima (solvatochromism). For instance, studies on the related 3,5-diaminobenzoic acid have shown a bathochromic (red) shift in polar solvents. researchgate.net

Table 4: Expected UV-Vis Absorption Maxima (λmax) for this compound Note: This table is predictive and highly dependent on the solvent used.

| Electronic Transition | Expected Wavelength Range (nm) |

| π → π | 250–320 |

| n → π | 330–400 |

X-ray Crystallography for Solid-State Structural Analysis and Intermolecular Interactions

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and details of intermolecular interactions.

While a crystal structure for this compound is not available in open literature, analysis of related structures allows for a reliable prediction of its solid-state behavior. It is expected to crystallize in a centrosymmetric space group. The crystal packing would be dominated by extensive hydrogen bonding. The carboxylic acid groups would likely form dimers with neighboring molecules (O-H···O interactions), and the amino group would act as a hydrogen bond donor to the nitro or carbonyl oxygen atoms of adjacent molecules (N-H···O interactions). These interactions would create a stable, three-dimensional supramolecular network.

Table 5: Predicted Crystallographic Parameters for this compound Note: This table is a prediction based on common packing motifs for similar aromatic compounds.

| Parameter | Predicted Value / Feature |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or P-1 (Centrosymmetric) |

| Key Intermolecular Interactions | O-H···O (Carboxylic acid dimers) |

| N-H···O (Amine to nitro/carbonyl) | |

| π-π stacking |

Circular Dichroism (CD) Spectroscopy for Chiral Derivatives

Circular Dichroism (CD) spectroscopy is a specialized technique used to study chiral molecules by measuring their differential absorption of left- and right-circularly polarized light. The parent molecule, this compound, is achiral and therefore does not produce a CD signal.

However, CD spectroscopy would be an invaluable tool for characterizing chiral derivatives of this compound. Such derivatives could be synthesized, for example, by forming an amide bond between the carboxylic acid and a chiral amine or by reacting the amino group with a chiral acylating agent. The resulting CD spectrum would provide crucial information about the stereochemistry of the newly formed chiral center and how the chromophoric nitro-aminobenzoyl moiety interacts with it electronically. While no specific studies on chiral derivatives of this compound are reported, research on other racemic amino acid derivatives has shown that their chirality can be analyzed and even influenced by techniques involving circularly polarized light, with CD spectroscopy being the primary method of analysis. nih.gov

Computational Chemistry and Theoretical Investigations of 3 Amino 4 Methyl 5 Nitrobenzoic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3-Amino-4-methyl-5-nitrobenzoic acid. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to solve the electronic Schrödinger equation, providing insights into molecular orbital energies, charge distribution, and reactivity descriptors.

The electronic structure of a substituted benzoic acid is heavily influenced by the interplay of its functional groups. The amino (-NH₂), methyl (-CH₃), and nitro (-NO₂) groups on the benzene (B151609) ring modulate the electron density distribution through inductive and resonance effects. High-level quantum chemical calculations can precisely quantify these effects. For instance, studies on related methylnitrobenzoic acid isomers have been validated using such calculations to determine gas-phase enthalpies of formation. nih.gov

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. nih.gov For nitroaromatic compounds, the strong electron-withdrawing nature of the nitro group typically leads to a low-lying LUMO, making them susceptible to nucleophilic attack. qnl.qa

Molecular Electrostatic Potential (MEP) maps are another valuable output, visualizing the charge distribution on the molecular surface. nih.gov For this compound, the MEP would likely show negative potential (red/yellow) around the electronegative oxygen atoms of the nitro and carboxyl groups, indicating sites prone to electrophilic attack, while the region around the amino group would exhibit positive potential. These calculations provide a powerful predictive tool for understanding the molecule's reactivity in various chemical environments. scholarsresearchlibrary.com

Table 1: Illustrative Quantum Chemical Data for Related Nitroaromatic Compounds (Note: This table presents example data for related compounds to illustrate the outputs of quantum chemical calculations, as specific data for this compound is not available in the cited literature.)

| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 3-Nitrobenzaldehyde Oxime | DFT/B3LYP/6-311++G(d,p) | -7.15 | -2.59 | 4.56 |

| 4-Nitrobenzaldehyde Oxime | DFT/B3LYP/6-311++G(d,p) | -7.21 | -2.83 | 4.38 |

Source: Adapted from data presented in studies on nitrobenzaldehyde oximes. nih.gov

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical calculations typically focus on a static, minimum-energy structure, Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, revealing accessible conformations, molecular flexibility, and intermolecular interactions in different environments (e.g., in solution). chemrxiv.org

For this compound, a key area of conformational flexibility involves the rotation of the carboxylic acid and nitro groups relative to the benzene ring. Intramolecular hydrogen bonding between the ortho-positioned amino and methyl groups or between the amino and nitro groups could influence the preferred conformation. Studies on ortho-substituted benzoic acids have shown that such intramolecular interactions significantly affect their structure and properties. rsc.org

MD simulations can be used to explore the conformational landscape by calculating the potential energy surface as a function of specific dihedral angles. This analysis identifies low-energy conformers and the energy barriers between them. Furthermore, when studying the compound in a solvent like water, MD can reveal how solvent molecules interact with the functional groups, particularly the polar amino, nitro, and carboxylic acid moieties. Research on p-aminobenzoic acid (PABA) has used ab initio molecular dynamics to explore protonation dynamics and the influence of water molecules on its structure. rsc.org Similarly, MD simulations of o-aminobenzoic acid have been used to investigate pre-nucleation aggregation in solution, showing that molecules can form loose aggregates like dimers and trimers through hydrogen bonding and π-π stacking interactions. chemrxiv.org

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a workhorse in computational chemistry for elucidating reaction mechanisms due to its favorable balance of accuracy and computational cost. scholarsresearchlibrary.com By mapping the potential energy surface of a reaction, DFT can identify transition states, intermediates, and activation energies, providing a detailed, step-by-step understanding of how a chemical transformation occurs.

For this compound, DFT could be applied to investigate various reactions. For example, the synthesis of this compound often involves the nitration of a precursor molecule. DFT calculations could model the mechanism of electrophilic aromatic substitution, clarifying the regioselectivity determined by the existing amino and methyl groups.

Furthermore, DFT is used to study the intrinsic acidity (pKa) of molecules. For substituted benzoic acids, the acidity is strongly influenced by the electronic effects of the substituents. rsc.orgacs.org DFT calculations can model the deprotonation of the carboxylic acid group and stabilize the resulting carboxylate anion. The presence of the electron-withdrawing nitro group is expected to increase the acidity of this compound compared to benzoic acid itself, an effect that can be precisely quantified with DFT. Studies on ortho-substituted benzoic acids have used DFT to show that intramolecular hydrogen bonds in the resulting anions are a primary cause of strengthened acidity. rsc.org

In Silico Prediction of Spectroscopic Properties

Computational methods can predict various spectroscopic properties, aiding in the identification and characterization of this compound. These predictions are valuable for interpreting experimental spectra or for identifying unknown compounds.

NMR Spectroscopy: DFT calculations can accurately predict ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov The calculations involve optimizing the molecular geometry and then computing the magnetic shielding tensors for each nucleus. The predicted chemical shifts for the aromatic protons and carbons would be highly sensitive to the electronic environment created by the amino, methyl, and nitro substituents. The acidic proton of the carboxylic acid group is expected to appear at a characteristically downfield shift (10-12 ppm). libretexts.org

Infrared (IR) Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated using DFT. These computed frequencies correspond to the peaks in an IR spectrum. For this compound, characteristic vibrational modes would include the O-H stretch of the carboxylic acid (a very broad band around 2500-3300 cm⁻¹), the C=O stretch (around 1710 cm⁻¹), the N-H stretches of the amino group, and the symmetric and asymmetric stretches of the nitro group. libretexts.org

UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) is the most common method for predicting electronic absorption spectra (UV-Vis). qnl.qa The calculation provides the excitation energies (which correspond to the absorption wavelength, λmax) and the oscillator strengths (which relate to the intensity of the absorption). The UV-Vis spectrum of this compound would be determined by π→π* and n→π* electronic transitions within the substituted aromatic system. The presence of the nitro and amino groups, which can participate in charge-transfer transitions, would significantly influence the absorption profile. qnl.qa

Computational Design of Novel Derivatives and Analogues

A significant application of computational chemistry is the in silico design of novel derivatives and analogues with enhanced or specific properties. Starting with the scaffold of this compound, computational tools can guide modifications to tune its biological activity, chemical reactivity, or material properties.

This process often involves Quantitative Structure-Activity Relationship (QSAR) models, where molecular descriptors (calculated using DFT or other methods) are correlated with observed activity (e.g., toxicity or enzyme inhibition). scholarsresearchlibrary.com For instance, if the goal were to design new antimicrobial agents, researchers could create a library of virtual derivatives by modifying the functional groups.

Molecular docking is another critical tool in this process. It predicts the preferred orientation of a molecule when bound to a biological target, such as an enzyme or receptor. nih.govresearchgate.net For example, derivatives of aminobenzoic acid have been investigated as inhibitors of various enzymes. researchgate.net Docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. nih.gov By analyzing the binding mode of the parent compound, researchers can rationally design modifications to improve these interactions. For example, one could computationally explore replacing the methyl group with other alkyl or halogen groups or modifying the position of the substituents to optimize binding within a specific protein pocket. This structure-based design approach accelerates the discovery of new functional molecules and reduces the need for extensive trial-and-error synthesis. nih.gov

Applications of 3 Amino 4 Methyl 5 Nitrobenzoic Acid in Advanced Chemical Synthesis and Materials Science

As a Precursor for Complex Organic Molecules

The strategic placement of reactive sites on the aromatic ring of 3-Amino-4-methyl-5-nitrobenzoic acid makes it a versatile precursor for the construction of elaborate organic structures. The amino group can be readily diazotized and substituted, the nitro group can be reduced to a second amino group, and the carboxylic acid moiety offers a handle for amide bond formation and other derivatizations.

Synthesis of Advanced Heterocyclic Scaffolds

While direct research on the use of this compound in the synthesis of heterocyclic scaffolds is not extensively documented, the general reactivity of related aminobenzoic acid derivatives is well-established in forming such structures. nih.gov For instance, amino acids are widely utilized as starting materials for designing and synthesizing novel quinazoline (B50416) compounds, which exhibit a range of biological activities. nih.gov The transformation of 3-aminoquinazolinone derivatives through reactions with various reagents can lead to the formation of triazinoquinazolinones, triazepinoquinazolinones, and triazocinoquinazolinones. nih.gov

Theoretically, this compound could serve as a precursor to various heterocyclic systems. For example, reduction of the nitro group to an amino group would yield a diamino-substituted benzoic acid, a common starting material for the synthesis of benzimidazoles, which are important pharmacophores.

Building Block for Sophisticated Pharmaceutical Intermediates

Although specific examples of sophisticated pharmaceutical intermediates derived directly from this compound are not prevalent in publicly available literature, the synthesis of structurally similar compounds for pharmaceutical applications is documented. For instance, the related compound 4-(Methylamino)-3-nitrobenzoic acid is a key intermediate in the synthesis of N-methyl-4-(methylamino)-3-nitrobenzamide. This amide is then utilized in the creation of triazole derivatives with potential therapeutic applications for conditions such as diabetes and hypertension, as well as benzimidazole (B57391) analogs for treating immune disorders. google.com

The potential for this compound to act as a building block for pharmaceuticals lies in its ability to be transformed into more complex molecules. The functional groups present allow for the introduction of diverse substituents and the construction of larger molecular frameworks, a key process in the discovery of new drug candidates.

Intermediate for Agrochemicals and Specialty Chemical Synthesis

The utility of nitroaromatic compounds as intermediates in the synthesis of agrochemicals and specialty chemicals is a well-established principle in industrial chemistry. While direct applications of this compound in this sector are not widely reported, a related process involves the use of 3-nitro-4-X-benzoic acid (where X is a leaving group) to produce 3-amino-4-methoxybenzanilide. google.com This compound, also known as Fast Red KD base, is a significant intermediate in the dye industry, particularly for coloring cotton and other fibers. google.com

The structural motifs present in this compound suggest its potential as a precursor for various specialty chemicals. The combination of the amino, nitro, and carboxylic acid groups on a methylated benzene (B151609) ring could be exploited to synthesize targeted molecules with specific industrial applications.

Role in the Development of Advanced Dye and Pigment Systems

The chromophoric properties of nitroaromatic compounds and the ability of the amino group to act as a powerful auxochrome make aminonitrobenzoic acids and their derivatives attractive candidates for the development of novel dyes and pigments.

Design of Novel Chromophores and Fluorophores

The design of new chromophores and fluorophores often relies on the synthesis of molecules with extended π-conjugated systems and the presence of electron-donating and electron-withdrawing groups. While specific research detailing the use of this compound in the design of novel chromophores and fluorophores is limited, the fundamental principles of color chemistry suggest its potential in this area.

For example, the difluoroboradiaza-s-indacene (BODIPY) fluorophore is a well-known scaffold for developing fluorescent probes. nih.govresearchgate.net The synthesis of derivatives of this and other fluorophores often involves the incorporation of aromatic amines and other functionalized rings to tune their photophysical properties. The structure of this compound, with its inherent electronic asymmetry, could potentially be integrated into larger chromophoric or fluorophoric systems to modulate their absorption and emission characteristics.

Fluorescent Labeling and Probes Research

The development of fluorescent probes for the detection of biologically relevant species is an active area of research. These probes are often designed to undergo a chemical reaction with the target analyte, leading to a change in their fluorescent properties. Aromatic amines are common components of such probes.

For instance, fluorescent probes for nitric oxide (NO) have been developed based on the reaction of o-diaminoaromatic compounds with NO in the presence of oxygen to form a less fluorescent triazole. nih.govresearchgate.net While this compound is not an o-diamine, the reactivity of its amino group could potentially be harnessed in the design of probes for other analytes. The carboxylic acid functionality also provides a convenient point of attachment for linking the molecule to other substrates or biomolecules.

Integration into Functional Materials

The unique arrangement of electron-donating (amino) and electron-withdrawing (nitro) groups, combined with the carboxylic acid moiety, positions this compound as a valuable precursor for a range of functional materials.

The carboxylate group of this compound can act as a bridging ligand, linking multiple metal centers. Simultaneously, the nitro and amino groups can offer additional coordination sites or participate in hydrogen-bonding interactions, influencing the topology and dimensionality of the resulting framework. The interplay between these functional groups could lead to the rational design of porous materials with tailored properties for applications in gas storage, separation, or catalysis.

There is limited specific information in the search results detailing the use of this compound in optoelectronic materials. However, the inherent electronic properties of the molecule—possessing both an electron-donating amino group and an electron-withdrawing nitro group—are characteristic of "push-pull" systems. Such systems are known to exhibit interesting optical and electronic properties, including large nonlinear optical (NLO) responses and intramolecular charge transfer, which are desirable for optoelectronic applications. Molecules with similar push-pull characteristics are investigated for their potential use in devices like dye-sensitized solar cells or as components in photonic materials. The specific electronic profile of this compound makes it a candidate for further research in this domain.

The modification and functionalization of polymer surfaces are critical for enhancing their properties for specific applications, such as improving biocompatibility or creating antimicrobial surfaces. nih.govmdpi.com this compound is a prime candidate for such modifications due to its reactive amino and carboxylic acid groups.

Surface graft polymerization is a common technique used to introduce new functional groups onto a material's surface. nih.gov The carboxylic acid group on the molecule can be activated to form a covalent bond with hydroxyl or amine functionalities on a polymer surface. Alternatively, the amino group can react with surface functionalities like epoxides or acyl chlorides. This covalent attachment provides long-term stability to the modification. nih.gov Introducing this molecule onto a polymer surface would impart the chemical reactivity of its nitro and free functional groups, allowing for further multi-step modifications. mdpi.com

Table 1: Potential Polymer Surface Modifications using this compound

| Functional Group on Polymer Surface | Reactive Group on the Molecule | Potential Linkage |

| Hydroxyl (-OH) | Carboxylic Acid (-COOH) | Ester Bond |

| Amine (-NH₂) | Carboxylic Acid (-COOH) | Amide Bond |

| Epoxide | Amine (-NH₂) | Carbon-Nitrogen Bond |

| Acyl Chloride (-COCl) | Amine (-NH₂) | Amide Bond |

Catalytic Applications: Ligand Design and Precursors for Catalysts

The molecular structure of this compound makes it a suitable candidate for the design of ligands for metal catalysts. The amino and carboxylate groups can act as a bidentate chelating agent, binding to a metal center to form a stable complex. The electronic properties of the ligand, influenced by the electron-withdrawing nitro group and the methyl group, can tune the catalytic activity of the metal center.

While the direct use of this compound as a ligand is not detailed in the provided search results, related aminobenzoic acids are used in synthesis that involves metal catalysts. The design of ligands is crucial in homogeneous catalysis for controlling the reactivity and selectivity of a reaction. By modifying the backbone of the this compound ligand, researchers could potentially develop a new class of catalysts for specific organic transformations. Furthermore, the compound can serve as a precursor to more complex catalytic structures. For example, the nitro group can be chemically reduced to a second amino group, creating a diamino-substituted molecule that can act as a tetradentate ligand.

Research in Bioconjugation and Linker Chemistry

Bioconjugation involves the linking of two biomolecules, or a biomolecule and a synthetic molecule. This field relies on bifunctional linker molecules that have two reactive ends to connect the different components. broadpharm.com this compound possesses two distinct reactive functional groups—an amine and a carboxylic acid—making it an ideal scaffold for a heterobifunctional linker.

The carboxylic acid can be activated to react with primary amines (e.g., on a protein's lysine (B10760008) residues), while the amino group can react with activated carboxylic acids or other electrophilic groups. This dual reactivity allows for the controlled, stepwise conjugation of different molecules. Although research on this specific molecule as a linker is not detailed, related structures like 4-Aminomethyl-3-nitrobenzoic acid are used in commercial bioconjugation reagents. broadpharm.com The defined structure and relative rigidity of the benzene ring would provide a well-defined spacing between the conjugated species.

Analytical Methodologies for 3 Amino 4 Methyl 5 Nitrobenzoic Acid and Its Synthetic Transformations

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are fundamental in the analysis of 3-Amino-4-methyl-5-nitrobenzoic acid, providing the means to separate the compound from starting materials, intermediates, byproducts, and degradation products. This allows for accurate purity assessment and real-time monitoring of reaction progress.